molecular formula C9H8N2O2 B1315308 2,5-Pyrrolidinedione, 1-(4-pyridinyl)-

2,5-Pyrrolidinedione, 1-(4-pyridinyl)-

Cat. No. B1315308
M. Wt: 176.17 g/mol
InChI Key: OSGSEDRHRLQYJI-UHFFFAOYSA-N
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Patent
US04255429

Procedure details

The starting material is prepared as follows: The mixture of 20 g of succinic anhydride, 19 g of 4-amino-pyridine, and 450 ml of xylene is refluxed for 24 hours with stirring. It is allowed to cool to room temperature and the solids are collected. They are extracted 3 times with 200 ml of methylene chloride at reflux and the combined extracts are evaporated and the residue recrystallized from ethanol, to yield the 1-(4-pyridyl)-pyrrolidin-2,5-dione.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1>C1(C)C(C)=CC=CC=1>[N:12]1[CH:13]=[CH:14][C:9]([N:8]2[C:4](=[O:5])[CH2:3][CH2:2][C:1]2=[O:7])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
19 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solids are collected
EXTRACTION
Type
EXTRACTION
Details
They are extracted 3 times with 200 ml of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the combined extracts are evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.